Diphenyl tetradecyl phosphite
CAS No.: 34294-53-6
Cat. No.: VC20655833
Molecular Formula: C26H39O3P
Molecular Weight: 430.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34294-53-6 |
|---|---|
| Molecular Formula | C26H39O3P |
| Molecular Weight | 430.6 g/mol |
| IUPAC Name | diphenyl tetradecyl phosphite |
| Standard InChI | InChI=1S/C26H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-27-30(28-25-20-15-13-16-21-25)29-26-22-17-14-18-23-26/h13-18,20-23H,2-12,19,24H2,1H3 |
| Standard InChI Key | PRFKJUVSYMPQCK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Introduction
| Property | Value (Inferred/Related Data) | Source Reference |
|---|---|---|
| Molecular Weight | 446.56 g/mol | |
| Density | ~1.038 g/cm³ (25°C) | |
| Boiling Point | ~503°C (Predicted) | |
| Melting Point | Not reported | – |
| Solubility | Likely hydrophobic | , |
The compound’s hydrophobicity arises from its long alkyl chain, which dominates its interactions in nonpolar environments . Unlike phosphate esters (e.g., diphenyl tetradecyl phosphate, CAS 142474-86-0 ), phosphites exhibit reduced oxidation stability but higher reactivity in certain catalytic processes .
Synthesis and Industrial Production
Synthetic Routes
Diphenyl tetradecyl phosphite is synthesized via esterification reactions involving phosphorus trichloride (), phenol, and tetradecyl alcohol. A halogen-free method, as described for triaryl phosphites , could be adapted:
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Reaction Mechanism:
Catalysts like diphenyl diselenide may enhance yield under mild conditions .
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Purification:
Distillation or column chromatography removes unreacted alcohols and byproducts .
Industrial Scalability
Continuous flow reactors are preferred for large-scale production to optimize mixing and temperature control . Challenges include managing HCl gas emissions and ensuring high purity for applications requiring thermal stability .
Applications and Functional Roles
Flame Retardants and Plasticizers
While diphenyl tetradecyl phosphate is documented as a flame retardant , phosphite analogs like diphenyl tetradecyl phosphite may serve as secondary antioxidants in polymers. Their mechanism involves scavenging peroxyl radicals, delaying degradation in plastics and lubricants .
Surfactants and Drug Delivery
The amphiphilic structure of diphenyl tetradecyl phosphite enables potential use in micelle formation for drug delivery systems. Analogous alkyl-aryl phosphates interact with lipid bilayers, altering membrane permeability .
Industrial Lubricants
Phosphite esters reduce friction in high-temperature machinery due to their thermal stability. The tetradecyl chain enhances adhesion to metal surfaces, minimizing wear .
Toxicity and Environmental Impact
Human Health Risks
Structural analogs like isodecyl diphenyl phosphate (IDDPP) and cresyl diphenyl phosphate (CDPP) exhibit neurotoxicity and mitochondrial dysfunction in vitro . Diphenyl tetradecyl phosphite may share similar risks due to:
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Bioaccumulation: Hydrophobicity promotes persistence in adipose tissue .
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Metabolic Byproducts: Hydrolysis releases phenol derivatives, linked to endocrine disruption .
Environmental Persistence
Aryl phosphates are classified as Persistent Bioaccumulative Toxic (PBT) chemicals . While phosphites are less studied, their oxidation to phosphates in the environment could lead to long-term ecological effects .
Regulatory Status and Alternatives
Global Regulations
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Canada: Listed under the Chemicals Management Plan (CMP) for assessment due to structural similarity to regulated aryl phosphates .
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EU: Potential inclusion in the REACH SVHC (Substances of Very High Concern) list if reproductive toxicity is confirmed .
Sustainable Alternatives
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Bio-based Esters: Plant-derived phosphites with shorter alkyl chains reduce bioaccumulation potential.
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Polymer-bound Additives: Immobilized phosphite moieties in polymers minimize leaching .
Research Gaps and Future Directions
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Toxicokinetics: No data exist on the absorption, distribution, or excretion of diphenyl tetradecyl phosphite in mammals.
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Environmental Degradation: Studies on hydrolysis rates and photodegradation pathways are critical for risk assessment.
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High-Performance Applications: Functionalization for use in lithium-ion batteries or catalytic systems remains unexplored.
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